Methyl 2-fluoro-3-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHSDROMAJDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436843 | |
| Record name | METHYL 2-FLUORO-3-OXOPENTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180287-02-9 | |
| Record name | Pentanoic acid, 2-fluoro-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180287-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-FLUORO-3-OXOPENTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparations
Direct Fluorination Strategies
Direct fluorination stands as the most prominent and widely explored avenue for the synthesis of Methyl 2-fluoro-3-oxopentanoate and related α-fluoro-β-keto esters. This approach involves the reaction of a pre-formed enol or enolate of the parent β-keto ester with an electrophilic fluorine source. Less commonly, nucleophilic sources are employed.
Electrophilic Fluorination Approaches
The development of stable and manageable electrophilic fluorinating agents has been a significant driver in the synthesis of α-fluorinated carbonyl compounds. These reagents provide an electrophilic fluorine ("F+") equivalent that readily reacts with the nucleophilic enolate form of the β-keto ester.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are the most common and commercially available electrophilic fluorinating agents used for this transformation. beilstein-journals.orgnih.gov Both are stable, crystalline solids that are easier and safer to handle than gaseous fluorine. beilstein-journals.org
The reaction typically involves treating the parent β-keto ester, methyl 3-oxopentanoate (B1256331), with either Selectfluor or NFSI in a suitable solvent. nih.govorganic-chemistry.org The choice of solvent and the potential use of a catalyst can influence reaction efficiency and selectivity. For instance, highly selective mono- and difluorination of 1,3-dicarbonyl compounds can be achieved by adjusting the amount of Selectfluor in aqueous media without the need for a catalyst or base. organic-chemistry.org
Recent advancements have also explored mechanochemical methods, using ball milling to perform the fluorination. beilstein-journals.org This solvent-free approach can lead to shorter reaction times and high yields. beilstein-journals.orgrsc.org For liquid β-ketoesters, the inclusion of a grinding auxiliary like sodium chloride and a small amount of a liquid additive such as acetonitrile (B52724) has been shown to be critical for improving reaction rates and selectivity for the monofluorinated product. researchgate.netcardiff.ac.ukcolab.ws
Table 1: Comparison of Electrophilic Fluorinating Agents
| Feature | Selectfluor | N-Fluorobenzenesulfonimide (NFSI) |
|---|---|---|
| State | Crystalline Solid | Colorless Crystalline Powder beilstein-journals.org |
| Handling | Stable, easy-to-handle nih.gov | Bench-stable, easy-to-handle beilstein-journals.org |
| Application | Widely used in metal-catalyzed and organocatalytic asymmetric fluorination. nih.gov | Used in both solution-phase and mechanochemical fluorinations. beilstein-journals.org |
| Versatility | Effective for mono- and difluorination of 1,3-dicarbonyls. organic-chemistry.org | Can also act as an amination reagent. beilstein-journals.orgnih.gov |
Direct fluorination using elemental fluorine (F₂) is a highly exothermic and potentially hazardous process. However, by diluting fluorine gas with an inert gas like nitrogen, the reaction can be controlled, making it a viable method for large-scale industrial synthesis. beilstein-journals.orggoogle.com
In this procedure, a 10% mixture of fluorine in nitrogen is bubbled through the starting material, methyl 3-oxopentanoate, often at a controlled temperature (e.g., 10°C). google.com The reaction can also be mediated by additives. For example, quinuclidine (B89598) can be used to react with fluorine in situ to generate a more manageable electrophilic N–F fluorinating agent that is reactive towards the enol form of the β-keto ester. beilstein-journals.org This method offers a potentially inexpensive, scalable route to the desired product. beilstein-journals.org A subsequent purification step, typically distillation under reduced pressure, is required to separate the this compound from byproducts and unreacted starting material. google.com
The mechanism of electrophilic fluorination of β-keto esters is well-understood and proceeds through an enolate or enol intermediate. cas.cnnih.gov The α-proton of the β-keto ester, located on the carbon between the two carbonyl groups, is acidic and can be removed by a base or be in equilibrium with its enol tautomer.
The resulting enol or enolate is electron-rich and acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent (like Selectfluor or NFSI). cas.cnacs.org This step forms the crucial carbon-fluorine bond. In the case of NFSI, studies on the decarboxylative fluorination of β-ketoacids indicate the reaction proceeds through this electrophilic fluorination (C-F bond formation) followed by decarboxylation. cas.cn For Selectfluor, mechanistic studies involving other substrates have been conducted to understand the stereochemical outcomes and the nature of the intermediates formed during the reaction. acs.org The process is generally considered to involve a two-electron, polar mechanism.
Nucleophilic Fluorination Approaches (Less Developed)
In contrast to electrophilic fluorination, the nucleophilic approach to synthesizing this compound is significantly less developed. nih.gov This strategy would require an "umpolung" or reversal of polarity, where the α-carbon of the β-keto ester acts as an electrophile. This is a challenging transformation due to the inherent nucleophilicity of the enolate intermediate.
The development of this method is still in its early stages, primarily because of the low reactivity of the fluoride (B91410) anion as a nucleophile. nih.gov However, some progress has been made in the enantioselective oxidative fluorination of β-keto esters using nucleophilic fluoride sources like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in the presence of a chiral catalyst and an oxidant. nih.gov These methods, while innovative, often result in low yields. nih.gov
Enolate Chemistry in this compound Synthesis
The synthesis of this compound is fundamentally rooted in enolate chemistry. Enolates are crucial intermediates formed by the deprotonation of the α-carbon of carbonyl compounds. nih.govmasterorganicchemistry.com
In the context of methyl 3-oxopentanoate, the presence of two carbonyl groups flanking the α-carbon significantly increases the acidity of the α-protons (pKa ≈ 11 in DMSO), making enolate formation relatively facile. youtube.com The reaction to form the enolate involves treating the starting β-keto ester with a base. While strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation for other ketones, the enhanced acidity of β-keto esters allows for the use of weaker bases to establish an equilibrium with a significant concentration of the enolate. libretexts.org
This enolate anion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. bham.ac.uk However, for the synthesis of the target compound, reaction at the carbon center is desired. When reacting with soft electrophiles, such as the electrophilic fluorine sources discussed previously, the reaction predominantly occurs at the α-carbon, leading to the formation of the C-F bond and yielding this compound. bham.ac.uk The ability to control the formation and reaction of this key enolate intermediate is paramount to the success of the electrophilic fluorination strategies.
Reformatsky Reactions for Alpha-Fluoro-Beta-Keto Esters
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can be subsequently oxidized to the corresponding β-keto esters. alaska.edubyjus.com This reaction involves the treatment of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of zinc metal. byjus.comnumberanalytics.com The key intermediate is an organozinc compound, specifically a zinc enolate, which then adds to the carbonyl group. numberanalytics.comorganic-chemistry.org
For the synthesis of α-fluoro-β-keto esters, an α-fluoro-α-halo ester like ethyl bromofluoroacetate is used. alaska.edu The reaction with an appropriate aldehyde, followed by oxidation of the resulting α-fluoro-β-hydroxy ester, yields the target α-fluoro-β-keto ester. alaska.edu The use of zinc is crucial as it allows for the generation of the enolate without a strong Brønsted base, which could otherwise lead to self-condensation of the carbonyl reactant. byjus.com The stability of the organozinc reagents is a notable advantage of this method. byjus.comorganic-chemistry.org
Recent advancements have focused on developing enantioselective versions of the Reformatsky reaction to produce optically active α-fluoro-β-hydroxy esters, which are valuable chiral building blocks. rsc.org
Claisen Condensation Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that joins two ester molecules or an ester with another carbonyl compound in the presence of a strong base to produce a β-keto ester. wikipedia.orgnumberanalytics.com The reaction is driven by the formation of a highly resonance-stabilized enolate anion of the resulting β-keto ester. wikipedia.orgmasterorganicchemistry.com
In a "crossed" Claisen condensation, two different esters can be used. organic-chemistry.org To synthesize this compound via this route, a fluorinated ester, such as methyl fluoroacetate, would be reacted with an ester like methyl propionate (B1217596) in the presence of a suitable base, like sodium ethoxide. organic-chemistry.orgprepchem.com One of the ester partners must be enolizable. wikipedia.org The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ester but should not interfere with the reaction through competing nucleophilic substitution. wikipedia.org
While traditionally employing bases like sodium hydride, which can be hazardous on a large scale, alternative methods are being explored. google.com
Base-Mediated Fluorination of Beta-Keto Esters
A common strategy for the synthesis of α-fluoro-β-keto esters involves the direct fluorination of a pre-formed β-keto ester using an electrophilic fluorinating agent. mdpi.com This approach begins with the synthesis of the non-fluorinated β-keto ester, methyl 3-oxopentanoate, which can be prepared via methods like the Claisen condensation of methyl propionate and methyl acetate (B1210297).
The subsequent fluorination is typically base-mediated to generate an enolate, which then attacks the electrophilic fluorine source. nih.gov A variety of electrophilic fluorinating reagents are available, with N-fluorobenzensulfonimide (NFSI) and Selectfluor® being prominent examples due to their stability and reactivity. mdpi.comnih.gov The choice of base and reaction conditions can be tuned to optimize the yield of the fluorinated product. nih.gov
| Starting Material | Reagent | Product |
| β-keto ester | Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®) | α-fluoro-β-keto ester |
This method is advantageous as it allows for the introduction of the fluorine atom at a late stage in the synthetic sequence.
Stereoselective Enolization and Fluorination
Achieving stereocontrol in the synthesis of α-fluoro-β-keto esters is a significant challenge due to the potential for creating a chiral center at the fluorinated carbon. nih.gov Stereoselective fluorination can be accomplished through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
One approach involves the enantioselective fluorination of a β-keto ester enolate. This can be achieved using metal-catalyzed methods, where a chiral ligand coordinates to a metal center, creating a chiral environment that directs the approach of the electrophilic fluorinating agent. mdpi.comnih.gov For instance, titanium/TADDOL complexes have been used to catalyze the α-fluorination of β-keto esters with Selectfluor®, yielding fluorinated products with moderate to good enantiomeric excess. mdpi.comnih.govresearchgate.net
Organocatalysis has also emerged as a powerful tool for the enantioselective fluorination of β-keto esters. nih.gov Chiral amines or thioureas can act as catalysts, activating the substrate and controlling the stereochemical outcome of the fluorination reaction. nih.gov
Biocatalytic Synthesis and Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can exhibit remarkable stereoselectivity.
Enzyme-Catalyzed Stereoselective Reduction of Alpha-Fluoro-Beta-Keto Esters
The reduction of the ketone group in racemic α-fluoro-β-keto esters provides a route to optically pure α-fluoro-β-hydroxy esters, which are valuable synthetic intermediates. alaska.edu While chemical methods for stereoselective reduction exist, enzyme-catalyzed reductions are particularly attractive due to their high efficiency and selectivity. nih.govnih.gov
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a multitude of reductase enzymes. nih.govgeorgiasouthern.edu However, the presence of multiple enzymes with differing stereoselectivities can lead to mixtures of stereoisomeric products. nih.govgeorgiasouthern.edu
To overcome the limitations of whole-cell systems, isolated ketoreductase (KRED) enzymes are increasingly used. alaska.edunih.gov These enzymes, which are often NADPH-dependent, can be screened to identify catalysts that provide high stereoselectivity for a specific substrate. nih.gov
Commercially available KREDs have been successfully employed in the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edu In this process, the enzyme selectively reduces one enantiomer of the starting material, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single stereoisomeric product. For example, specific KREDs have been shown to reduce racemic α-fluoro-β-keto esters to either the syn or anti diastereomers of the corresponding α-fluoro-β-hydroxy esters in high diastereomeric and enantiomeric excess. alaska.edu
| KRED Enzyme | Substrate | Product Diastereomer |
| KRED 110 | Racemic α-fluoro-β-keto ester | anti 2S,3S isomer |
| KRED 130 | Racemic α-fluoro-β-keto ester | syn 2S,3R isomer |
This enzymatic approach provides a powerful and predictable method for accessing enantiomerically and diastereomerically pure α-fluoro-β-hydroxy esters from readily available racemic α-fluoro-β-keto esters like this compound. alaska.edu
Dynamic Reductive Kinetic Resolution (DYRKR) Applications
While specific examples detailing the dynamic reductive kinetic resolution (DYRKR) of this compound are not extensively documented in the provided search results, the principles of this powerful technique can be applied to this and similar β-fluoro-α-ketoesters. DYRKR is a potent strategy for the asymmetric synthesis of chiral molecules. It combines a kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other, with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
In the context of β-fluoro-α-ketoacids and their esters, biocatalysts such as aldolases can be employed for the kinetic resolution step. chemrxiv.orgresearchgate.net The reaction of a racemic donor, like this compound, with an aldehyde in the presence of a stereoselective aldolase (B8822740) would preferentially convert one enantiomer into the aldol (B89426) product. chemrxiv.orgresearchgate.net For a successful DYRKR, a compatible method for the racemization of the unreacted enantiomer of the fluorinated ketoester would need to be integrated into the reaction system.
Aldolase-Catalyzed Fluoro-Aldol Reactions
Aldolase-catalyzed reactions represent a green and efficient method for forming carbon-carbon bonds with high stereocontrol. The use of fluorinated donors like β-fluoro-α-ketoacids and their esters in these reactions provides an atom-economical route to molecules with fluorine-containing stereocenters. nih.govresearchgate.netprinceton.edu
Wild-type aldolases, enzymes that naturally catalyze aldol reactions, have been found to exhibit promiscuous activity, meaning they can accept substrates other than their natural ones. princeton.edunih.govdntb.gov.ua This has been exploited in the synthesis of fluorinated compounds. For instance, type II pyruvate (B1213749) aldolases from the HpcH/HpaI family have demonstrated the ability to use fluoropyruvate, a related fluorinated donor, in aldol additions. princeton.eduescholarship.org This inherent flexibility suggests that these enzymes could also recognize and utilize other β-fluoro-α-ketoesters, such as this compound, as donor substrates. princeton.edu The ability of these enzymes to accommodate non-native fluorinated donors opens up possibilities for creating a diverse range of chiral organofluorine compounds. escholarship.orgescholarship.org L-threonine aldolases (LTAs) also show promise due to their known substrate promiscuity, making them suitable for in vitro fluorine biocatalysis. nih.gov
To improve the efficiency and stereoselectivity of aldolase-catalyzed reactions with non-native fluorinated substrates, protein engineering techniques are often employed. nih.gov Structure-guided mutagenesis of the enzyme's active site can lead to variants with enhanced catalytic activity and specificity for desired substrates. nih.gov By identifying key amino acid residues in the active site that interact with the substrate, mutations can be introduced to create a more favorable binding pocket for the fluorinated donor and the aldehyde acceptor. nih.govacs.orgresearchgate.net This approach has been successfully used to improve the catalytic efficiency of KDPG aldolase with hydrophobic aldehydes and to alter the stereochemical outcome of the reaction. nih.govnih.gov For instance, mutations in a 2-keto-3-deoxygluconate (B102576) aldolase from Sulfolobus solfataricus were used to control the stereoselectivity of the aldol reaction. acs.orgresearchgate.net Similar engineering of pyruvate aldolases has been shown to be effective for reactions involving β-fluoro-α-ketoacids, resulting in the synthesis of enantiopure secondary or tertiary fluorides. researchgate.netprinceton.edu This demonstrates the potential for creating tailored biocatalysts for the specific and efficient synthesis of chiral molecules from donors like this compound.
Asymmetric Biocatalytic Construction of Fluorine Stereocenters
The biocatalytic asymmetric construction of C-F stereocenters is a significant advancement in organofluorine chemistry. nih.govresearchgate.netprinceton.edu Aldol reactions catalyzed by enzymes like the type II pyruvate aldolase HpcH and its engineered variants offer a direct and atom-economical method for creating these challenging motifs. chemrxiv.orgnih.govresearchgate.net These enzymes can utilize β-fluoro-α-ketoacids, such as β-fluoro-α-ketobutyrate and β-fluoro-α-ketovalerate, as donors in reactions with a variety of aldehydes. researchgate.netresearchgate.net This methodology allows for the synthesis of products with either secondary or tertiary fluoride stereocenters in high enantiopurity. chemrxiv.orgresearchgate.netresearchgate.net The reaction often proceeds with kinetic resolution of the racemic fluorinated donor, meaning only one enantiomer reacts to form the product, leaving the other enantiomer unreacted. chemrxiv.orgresearchgate.net This is particularly significant as it represents the first instance of synthesizing tertiary fluorides through a biocatalytic C-C bond formation. escholarship.orgescholarship.org The resulting fluorinated building blocks are valuable for the synthesis of new drug analogs and other bioactive compounds. nih.govresearchgate.net
Table 1: Biocatalytic Aldol Addition of β-Fluoro-α-ketoacids
| Donor Substrate | Aldehyde Acceptor | Enzyme | Product Type | Key Finding | Reference |
| β-fluoro-α-ketobutyrate | Various aldehydes | HpcH and engineered variants | Secondary/Tertiary Fluorides | Enantiopure synthesis via kinetic resolution. | chemrxiv.orgresearchgate.netresearchgate.net |
| β-fluoro-α-ketovalerate | Various aldehydes | HpcH and engineered variants | Secondary/Tertiary Fluorides | First biocatalytic carboligation to form tertiary fluorides. | chemrxiv.orgresearchgate.netresearchgate.net |
| Fluoropyruvate | Various aldehydes | Type II pyruvate aldolases (HpcH family) | Secondary Fluorides | Promiscuous activity of wild-type enzymes. | princeton.eduescholarship.org |
Flow Chemistry Approaches to Beta-Keto Esters
Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. These benefits are particularly relevant for the synthesis of β-keto esters.
BF₃-OEt₂ Catalyzed C-H Insertion into Aldehydes
A notable flow chemistry approach for the synthesis of β-keto esters involves the boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzed reaction of ethyl diazoacetate with aldehydes. acs.org This method represents a formal C-H insertion into the aldehyde C-H bond. The use of a flow reactor allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and selectivity. acs.org While the specific application of this method to synthesize this compound is not detailed, the general applicability to a range of aldehydes suggests its potential for producing fluorinated β-keto esters. acs.org BF₃·OEt₂ is a versatile Lewis acid catalyst used in various organic transformations, including cyclizations and esterifications. researchgate.netnih.gov
Purification and Separation Techniques in Synthesis
The purification of this compound from the crude reaction mixture is a multi-step process designed to remove unreacted starting materials, catalysts, and, most importantly, reaction byproducts such as hydrogen fluoride and other fluorinated species. The primary methods employed are designed to tackle these impurities sequentially and efficiently.
Hydrogen Fluoride Byproduct Depletion
The direct fluorination of methyl 3-oxopentanoate is a common synthetic route to this compound. A significant byproduct of this reaction is hydrogen fluoride (HF). The presence of residual HF is highly undesirable as it can lead to product degradation and interfere with subsequent chemical transformations. Therefore, its effective removal is a critical first step in the purification process.
A widely adopted method for HF depletion is aqueous washing . The crude reaction mixture, often dissolved in a water-immiscible organic solvent like chloroform, is thoroughly washed with water. This process leverages the high solubility of hydrogen fluoride in water to extract it from the organic phase. Typically, multiple washes are performed to ensure the complete removal of HF. For instance, a crude reaction mixture can be washed four times with an equal volume of water to effectively reduce the HF content. The efficiency of this extraction can be monitored using various analytical techniques, including coulometric titration, which can determine trace amounts of HF in the organic solution with a high degree of accuracy and precision.
Another approach to deplete HF involves the use of a stripping column. In this setup, the crude mixture is fed into the column, and an inert gas or a reagent that reacts with HF is used to carry it away, thus purifying the desired product.
Distillation under Reduced Pressure for High Purity
Following the removal of hydrogen fluoride, the next major purification step is distillation under reduced pressure . This technique is crucial for separating the target compound, this compound, from less volatile impurities and, to some extent, from other fluorinated byproducts with different boiling points.
Operating under reduced pressure is essential as it lowers the boiling point of the compound, preventing thermal decomposition that can occur at higher temperatures. For the purification of 2-fluoro-3-oxoalkylcarboxylic acid esters like this compound, distillation is preferably carried out at a pressure of 4.00 kPa (30 Torr) or lower, with the temperature maintained at 150°C or below. More ideally, the temperature is kept below 130°C to minimize degradation and the formation of high-boiling point residues.
The success of distillation is contingent on the initial purity of the crude product. The presence of significant amounts of difluorinated byproducts, which may have boiling points close to the desired monofluorinated product, can complicate the separation and reduce the yield of the high-purity fraction.
Table 1: Illustrative Parameters for Reduced Pressure Distillation
| Parameter | Value |
| Pressure | ≤ 4.00 kPa (30 Torr) |
| Temperature | ≤ 150 °C (preferably ≤ 130 °C) |
| Expected Purity | >95% (GC) |
Note: The optimal conditions can vary depending on the specific composition of the crude mixture.
Chromatographic Purification Methods
For achieving the highest possible purity and for separating challenging mixtures, particularly those containing diastereomers or isomers with very similar boiling points, chromatographic purification methods are indispensable. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools in the purification and analysis of this compound.
Gas Chromatography (GC) is primarily used for the analysis of the purity of this compound and to monitor the progress of the purification steps. Commercial suppliers often specify the purity of their product as determined by GC. For analytical purposes, a variety of columns can be employed, with the choice depending on the specific impurities being monitored.
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format (preparative HPLC), is a valuable technique for isolating highly pure this compound. This method is especially useful for separating diastereomers of fluorinated β-keto esters, which can be difficult to separate by distillation alone. The separation is typically achieved on a silica (B1680970) gel column, which is a common stationary phase for the purification of moderately polar organic compounds.
The mobile phase, a critical component in HPLC, is carefully chosen to achieve optimal separation. A mixture of an alcohol (like isopropanol (B130326) or ethanol) and a hydrocarbon (like n-hexane) is often used as the eluent. The ratio of these solvents can be adjusted to fine-tune the separation. For instance, in the purification of similar fluorinated prostaglandins, a mobile phase of ethanol/n-hexane has been successfully employed.
Table 2: General Conditions for Preparative HPLC Purification
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Alcohol/Hydrocarbon mixture (e.g., Isopropanol/n-Hexane) |
| Detection | UV or Refractive Index (RI) |
Note: The specific mobile phase composition and flow rate would need to be optimized for the separation of this compound.
Stereochemical Aspects in Methyl 2 Fluoro 3 Oxopentanoate Chemistry
Diastereoselective Control in Synthesis
The introduction of a fluorine atom at the C2 position of methyl 3-oxopentanoate (B1256331) creates a new stereocenter. When the substrate already contains a stereocenter, the control of the relative configuration of the newly formed center becomes a crucial aspect of the synthesis, known as diastereoselective control. This can be achieved through either substrate-controlled or ligand-controlled strategies.
Substrate-Controlled Diastereoselectivity
Substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the starting material to direct the approach of the incoming reagent. In the context of Methyl 2-fluoro-3-oxopentanoate, this would involve the use of a chiral precursor to methyl 3-oxopentanoate where a stereocenter is already present in the molecule. This existing chiral information would then influence the facial selectivity of the fluorinating agent, leading to the preferential formation of one diastereomer over the other.
Currently, specific research detailing substrate-controlled diastereoselective synthesis of this compound is not extensively documented in publicly available literature. However, the general principle is a cornerstone of stereoselective synthesis. For instance, in related systems, the presence of a chiral auxiliary on the ester group or a substituent at the C4 or C5 position of the pentanoate chain could effectively bias the conformation of the enolate intermediate, thereby directing the electrophilic attack of the fluorinating agent.
Ligand-Controlled Diastereoselectivity
In contrast to substrate control, ligand-controlled diastereoselectivity employs a chiral ligand, typically coordinated to a metal catalyst, to create a chiral environment around the substrate. This external chiral information dictates the stereochemical outcome of the reaction, irrespective of any pre-existing stereocenters in the substrate (or in cases where the substrate is prochiral).
While specific studies on ligand-controlled diastereoselective synthesis of this compound are not readily found, the methodology is well-established for other β-ketoesters. Chiral ligands, often bidentate phosphines or diamines complexed with metals like palladium or copper, can form a chiral enolate complex. The steric and electronic properties of the ligand then block one face of the enolate, allowing the fluorinating agent to attack preferentially from the other, leading to high diastereoselectivity.
Enantioselective Methodologies
When starting from a prochiral precursor like methyl 3-oxopentanoate, the primary challenge lies in the enantioselective introduction of the fluorine atom to yield a non-racemic mixture of the two enantiomers of this compound. Chiral catalysis is the most powerful tool for achieving this transformation.
Chiral Catalysis in Asymmetric Fluorination
Asymmetric fluorination of β-ketoesters, the parent class of compounds for methyl 3-oxopentanoate, has been a subject of intense research. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The two main approaches that have shown significant success are phase transfer catalysis and organocatalysis.
Phase transfer catalysis (PTC) is a powerful technique for reactions involving two immiscible phases. In the context of asymmetric fluorination, a chiral phase transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, is employed. The catalyst forms a chiral ion pair with the enolate of the β-ketoester, transporting it from an aqueous or solid phase into the organic phase where the electrophilic fluorinating agent resides. The chiral environment created by the catalyst around the enolate dictates the trajectory of the fluorinating agent, leading to the formation of one enantiomer in excess.
While direct application to methyl 3-oxopentanoate is not explicitly detailed in numerous reports, the enantioselective fluorination of various β-ketoesters using chiral phase-transfer catalysts has been successfully demonstrated, achieving high yields and enantioselectivities. nih.gov This methodology represents a promising avenue for the asymmetric synthesis of this compound.
Table 1: Representative Results for Asymmetric Fluorination of β-Ketoesters using Phase Transfer Catalysis
| Entry | β-Ketoester Substrate | Chiral Catalyst | Fluorinating Agent | Solvent | Yield (%) | ee (%) |
| 1 | 1,3-Indandione | Cinchonine-derived quaternary ammonium salt | N-Fluorobenzenesulfonimide (NFSI) | CH2Cl2/H2O | 95 | 75 |
| 2 | 2-Methoxycarbonyl-1-indanone | Cinchonidine-derived quaternary ammonium salt | NFSI | Toluene/H2O | 88 | 85 |
| 3 | 2-Ethoxycarbonyl-1-tetralone | Quinine-derived quaternary ammonium salt | NFSI | CH2Cl2/H2O | 92 | 80 |
Note: The data presented in this table is for analogous β-ketoesters and not specifically for methyl 3-oxopentanoate. The results are illustrative of the potential of the methodology.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. In the enantioselective fluorination of β-ketoesters, chiral amines are often used as organocatalysts. These amines react with the β-ketoester to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with an electrophilic fluorinating agent, with the stereochemistry of the product being controlled by the chiral catalyst.
Cinchona alkaloid-derived primary amines have been investigated as catalysts for the enantioselective fluorination of β-ketoesters. tandfonline.comtandfonline.com These catalysts can activate the substrate and create a chiral pocket that directs the approach of the fluorinating agent. While specific results for methyl 3-oxopentanoate are scarce, the general success of this approach with other β-ketoesters suggests its applicability. The reaction conditions, including the choice of catalyst, solvent, and fluorinating agent, are crucial for achieving high enantioselectivity. tandfonline.comtandfonline.com
Table 2: Illustrative Enantioselective Fluorination of β-Ketoesters via Organocatalysis
| Entry | β-Ketoester Substrate | Chiral Organocatalyst | Fluorinating Agent | Solvent | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Cinchonidine-derived primary amine | NFSI | Toluene | 85 | 90 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | Quinine-derived primary amine | NFSI | Chloroform | 90 | 88 |
| 3 | tert-Butyl 2-oxocyclopentanecarboxylate | (S)-2-(Trifluoromethyl)pyrrolidine | NFSI | Dichloromethane | 78 | 92 |
Note: This table provides examples of organocatalytic fluorination of related β-ketoesters to demonstrate the potential of the method for the synthesis of this compound.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, desired enantiomer. This process combines a rapid, in-situ racemization of the starting material with a stereoselective reaction. For this compound, the α-proton is acidic and can be removed by a base, allowing for racemization between the (R) and (S) enantiomers through an achiral enolate intermediate.
A common application of DKR for β-keto esters is asymmetric hydrogenation, often catalyzed by ruthenium complexes bearing chiral phosphine (B1218219) ligands (e.g., BINAP derivatives). cdnsciencepub.comnih.gov In a hypothetical DKR of racemic this compound, a chiral ruthenium catalyst would selectively hydrogenate the ketone of one enantiomer faster than the other. As the reactive enantiomer is consumed, the racemization of the remaining substrate ensures a continuous supply, theoretically allowing for a 100% yield of a single diastereomer of the corresponding α-fluoro-β-hydroxy ester.
Furthermore, enzymatic DKR using ketoreductases (KREDs) has proven highly effective for the reduction of racemic α-fluoro-β-keto esters to the corresponding α-fluoro-β-hydroxy esters with high diastereo- and enantioselectivity. researchgate.netfrontiersin.org
The table below illustrates representative DKR systems applied to analogous α-substituted β-keto esters.
| Catalyst System | Reaction Type | Substrate Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |
| [RuCl(p-cymene)(BINAP)]Cl | Asymmetric Hydrogenation | α-Alkyl-β-keto esters | α-Alkyl-β-hydroxy esters | >99:1 | >99% | cdnsciencepub.com |
| (arene)RuCl(monosulfonamide) | Asymmetric Transfer Hydrogenation | β-Aryl-α-keto esters | Trisubstituted γ-butyrolactones | Complete | >99% | nih.govunc.edu |
| Ketoreductase (KRED) | Asymmetric Reduction | Racemic α-fluoro-β-keto esters | α-Fluoro-β-hydroxy esters | High | High | researchgate.netfrontiersin.org |
| Ir/f-diaphos | Asymmetric Hydrogenation | α-F-β-ketone amides/esters | α-F-β-hydroxy amides/esters | >99:1 | >99% | rsc.org |
Chiral Auxiliaries in Stereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be incorporated into the ester portion of the molecule.
One of the most well-known examples is the use of Evans' oxazolidinone auxiliaries. illinois.edu An N-acyl oxazolidinone, derived from propionyl chloride and a chiral oxazolidinone, could be fluorinated at the α-position. The steric hindrance provided by the auxiliary would direct the incoming electrophilic fluorine source (e.g., NFSI) to the less hindered face of the enolate, leading to a highly diastereoselective fluorination. Subsequent removal of the auxiliary via alcoholysis with methanol (B129727) would yield the desired enantiomer of this compound.
Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed and show excellent diastereoselectivity in the fluorination of amide enolates, driven by favorable fluorine-metal interactions in the transition state. cyu.fr
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (de) | Ref. |
| Evans' Oxazolidinone | α-Fluorination | N-Fluorobenzenesulfonimide (NFSI) | >95% | illinois.edu |
| Camphorsultam | α-Fluorination | N-Fluorodibenzene-sulfonimide | >98% | illinois.edu |
| (S,S)-(+)-Pseudoephedrine | Mannich Reaction | Imines | >99% | thieme-connect.com |
| Fluorinated Oxazolidine (FOX) | α-Alkylation | Alkyl Halides | >98% | cyu.fr |
Absolute Stereochemistry Determination
Once an enantiomerically enriched sample of this compound or its derivative is synthesized, determining its absolute stereochemistry is crucial. Several powerful analytical techniques are available for this purpose.
Mosher Ester Analysis for Stereoisomer Identification
Mosher's ester analysis is a well-established NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols. To apply this method to this compound, the ketone at the C3 position would first need to be stereoselectively reduced to a hydroxyl group, forming a fluorohydrin derivative. This derivative would then be reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form the corresponding diastereomeric Mosher esters.
By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the alcohol center can be deduced. The protons on one side of the MTPA plane in the ester will be shielded (experience an upfield shift) while those on the other side will be deshielded (experience a downfield shift). By calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned. While no direct Mosher ester analysis of a this compound derivative is reported, this method is a standard approach for similar fluorinated chiral alcohols.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. This technique provides an unambiguous three-dimensional structure of the molecule, including the spatial arrangement of all atoms. To use this method, a suitable single crystal of an enantiomerically pure derivative of this compound must be grown. Often, this involves converting the oily or liquid parent compound into a solid derivative, for example, by forming a salt with a chiral amine or by creating a crystalline amide or hydrazone derivative. The absolute configuration can then be determined using anomalous dispersion effects, typically by including a heavy atom in the crystal structure or by using copper radiation (the Flack parameter). Although no crystal structure for this compound is currently available in public databases, this method has been used to confirm the absolute configuration of related fluorinated molecules. nih.govnih.gov
Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for both determining the enantiomeric excess (ee) of a chiral sample and for separating the enantiomers on an analytical or preparative scale. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.
For a compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is optimized to achieve baseline separation of the two enantiomeric peaks. By comparing the retention time of the synthesized sample to that of a known standard or by using a racemic sample, the enantiomeric ratio can be accurately quantified. Chiral HPLC is a routine method for assessing the success of an asymmetric synthesis. nih.gov
Spectroscopic Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule. The chemical shifts in the ¹H NMR spectrum of methyl 2-fluoro-3-oxopentanoate are influenced by the electronic environments of the protons. These spectra are crucial for confirming the presence of the methyl and ethyl groups and the proton on the fluorinated carbon.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to analyze the carbon framework of this compound. The spectrum reveals distinct signals for each carbon atom, including those in the carbonyl groups, the fluorinated carbon, and the alkyl chains. This technique is vital for verifying the carbon skeleton of the molecule.
¹⁹F NMR for Fluorine Environments and Stereochemistry
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly important for fluorinated compounds like this compound. biophysics.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides high sensitivity. biophysics.orgnih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for probing molecular structure and stereochemistry. biophysics.orgnih.gov This technique can be used to study the effects of different substituents and reaction conditions on the fluorine atom's environment. rsc.orgresearchgate.net
Advanced NMR Techniques (COSY, HSQC, NOESY)
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further structural insights. COSY experiments establish proton-proton couplings, helping to trace the connectivity of the proton network. HSQC correlates proton and carbon signals, definitively assigning protons to their attached carbons. NOESY can reveal through-space interactions between protons, which can be useful for conformational analysis.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. conicet.gov.ar In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solution, such as sodium [M+Na]⁺. researchgate.net This technique is highly sensitive and can be used for real-time reaction monitoring. conicet.gov.ar High-resolution ESI-MS can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. researchgate.netcopernicus.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, the theoretically calculated exact mass is a critical parameter for its identification. The molecular formula of the compound is C₆H₉FO₃. nih.gov Based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O), the expected monoisotopic mass can be calculated with high precision.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₆H₉FO₃ |
| Exact Mass | 148.05357231 Da |
This data is computationally derived and is a key reference point for experimental HRMS analysis. nih.gov
In a typical HRMS experiment, the compound is ionized, and the resulting molecular ion is detected. The high resolution of the instrument allows for the experimental m/z value to be matched with the theoretical exact mass, confirming the elemental composition.
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass of [M - 31]⁺.
Loss of the carbonyl group (-CO): This would lead to a fragment at [M - 28]⁺.
Cleavage of the ethyl group (-CH₂CH₃): This would produce a fragment at [M - 29]⁺.
McLafferty rearrangement: This is a common fragmentation pathway for carbonyl compounds possessing a γ-hydrogen, which is present in this compound.
The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. The precise fragmentation pattern would provide definitive structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum.
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the ester carbonyl group (C=O), the ketone carbonyl group (C=O), the carbon-fluorine bond (C-F), and the carbon-oxygen single bonds (C-O).
While a specific experimental IR spectrum for this compound is not provided in the searched literature, the expected absorption regions for its functional groups can be predicted based on established correlation tables.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=O (Ketone) | Stretch | ~1715 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-F | Stretch | 1400 - 1000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
The presence of two carbonyl groups, one from the ester and one from the ketone, would likely result in two distinct or overlapping strong absorption bands in the 1700-1750 cm⁻¹ region. The electronegativity of the adjacent fluorine atom can slightly shift the position of these carbonyl stretches to higher wavenumbers. The C-F bond stretch typically appears in the fingerprint region and can be difficult to assign definitively without a reference spectrum. The C-O stretching vibrations of the ester group will also be present in the fingerprint region.
Applications in Advanced Synthesis and Materials
Pharmaceutical Development
The strategic incorporation of a fluorine atom into a molecule can significantly alter its physicochemical and pharmacokinetic properties, making fluorinated compounds highly valuable in drug discovery and development. Methyl 2-fluoro-3-oxopentanoate serves as a important building block in the synthesis of various pharmaceutical agents due to its unique fluorinated structure, which enhances reactivity and selectivity in chemical reactions. scribd.com
Key Intermediate in Drug Synthesis
This compound is a crucial intermediate in the synthesis of more complex, biologically active molecules. scribd.com Its structure, featuring a reactive β-keto ester system with a strategically placed fluorine atom, makes it an ideal precursor for creating heterocyclic compounds, which are common scaffolds in many pharmaceuticals.
A notable application is in the preparation of fluorinated pyrimidine (B1678525) derivatives. scribd.comchemicalbook.com For instance, methyl 3-oxopentanoate (B1256331) can be fluorinated using fluorine gas to produce this compound in high yields of 80-90%. scribd.comchemicalbook.com This intermediate is then cyclized with formamidine (B1211174) acetate (B1210297) to form a 5-fluoro-6-ethylpyrimidin-4-ol, a key precursor for various drugs. scribd.comchemicalbook.com This process has been efficiently scaled for large-scale production. acs.org The versatility of fluorinated dicarbonyl compounds like this compound as intermediates for pesticides and other agents is also recognized in patent literature. google.com
Introduction of Fluorine for Pharmacokinetic Property Enhancement
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity. acs.org The substitution of a hydrogen atom with fluorine can block sites of metabolic attack by cytochrome P450 enzymes, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, thus increasing the drug's half-life. acs.org
Table 1: Physicochemical Properties of this compound and a Non-fluorinated Analog
| Property | This compound | Methyl 3-oxopentanoate |
| Molecular Formula | C₆H₉FO₃ | C₆H₁₀O₃ |
| Molecular Weight | 148.13 g/mol | 130.14 g/mol |
| Boiling Point (predicted) | 170.1°C | 169.5°C |
| pKa (predicted) | 9.11 | 10.95 |
This table presents predicted data for comparative purposes.
Synthesis of Biologically Active Molecules and Drug Analogs
This compound is a versatile precursor for a range of biologically active molecules beyond just antifungal agents. Its utility has been demonstrated in the creation of novel compounds with potential therapeutic applications in various disease areas.
One significant example is the synthesis of a new series of monocyclic pyrimidinones (B12756618) designed as inhibitors of phosphodiesterase 5 (PDE5), an enzyme targeted for the treatment of erectile dysfunction. In this synthesis, this compound was reacted with 2-propoxy-5-(4-methylpiperazin-1-yl)sulphonylbenzamidine to produce a fluorinated pyrimidinone derivative. This highlights the role of the fluorinated ketoester in constructing the core of these bioactive molecules.
The ability to use fluorinated building blocks like this compound is crucial for the development of new chemical entities, as the fluorine atom can lead to improved potency and selectivity of the final drug compound. mdpi.com
Target Specific Biological Pathways
The incorporation of fluorine, facilitated by precursors like this compound, can lead to drugs that more effectively and selectively target specific biological pathways. The unique electronic properties of fluorine can enhance binding interactions between a drug and its target protein, leading to increased potency and a more focused mechanism of action. acs.org
For example, in kinase inhibitors, the fluorine atom can form specific hydrogen bonds or engage in favorable electrostatic interactions within the ATP-binding pocket of the enzyme, contributing to the inhibitor's selectivity for a particular kinase. acs.org While direct studies detailing the pathway targeting of drugs derived specifically from this compound are not abundant, the synthesis of kinase inhibitors from structurally similar fluorinated β-keto esters supports this principle. The resulting fluorinated pyrimidinones and other heterocyclic structures are known scaffolds for targeting a wide range of biological pathways, including those involved in cancer and inflammation. acs.org The antifungal agent Voriconazole, for instance, functions by inhibiting the CYP450-dependent enzyme 14-α sterol demethylase, a key step in the ergosterol (B1671047) biosynthesis pathway of fungi. chemicalbook.com
Relevant to Voriconazole Synthesis
This compound is a key intermediate in an efficient, scalable synthesis of a crucial precursor for the antifungal drug Voriconazole. scribd.comchemicalbook.com Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections. chemicalbook.com
The synthesis involves the fluorination of methyl 3-oxopentanoate to yield this compound. scribd.comchemicalbook.com This intermediate is then cyclized with formamidine acetate in the presence of sodium methoxide (B1231860) to produce 6-ethyl-5-fluoropyrimidin-4-ol. scribd.comchemicalbook.com This pyrimidine derivative is a central building block that is further elaborated to construct the final, complex structure of Voriconazole. scribd.comchemicalbook.com This synthetic route has been successfully scaled up to produce kilogram quantities of the pyrimidinone intermediate, demonstrating its industrial relevance. acs.org
Table 2: Key Reaction in Voriconazole Intermediate Synthesis
| Reactant 1 | Reactant 2 | Product | Significance |
| This compound | Formamidine acetate | 6-ethyl-5-fluoropyrimidin-4-ol | Key pyrimidine intermediate for Voriconazole |
Agrochemical Formulations
Similar to its role in pharmaceuticals, this compound and related fluorinated dicarbonyl compounds are valuable intermediates in the agrochemical industry. google.com The inclusion of fluorine in pesticides, such as herbicides and fungicides, can enhance their efficacy, metabolic stability in the environment, and uptake by the target organisms. chemimpex.comwordpress.comnih.gov
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, patent information confirms the utility of fluorinated dicarbonyl compounds, prepared through processes that can yield this specific molecule, as intermediates for pesticides. google.com The general benefits of fluorination, such as increased biological potency and stability, are highly desirable in the development of new crop protection agents. wordpress.comnih.gov The use of fluorinated building blocks is a common strategy in the design of modern agrochemicals, with over half of recently launched pesticides containing fluorine. nih.gov
Enhancing Efficacy of Pesticides and Herbicides
The incorporation of fluorine into agrochemicals is a well-established strategy for enhancing their biological activity and stability. This compound serves as a valuable intermediate in the formulation of next-generation pesticides and herbicides. chemimpex.com Its role is primarily centered on improving the efficacy of active ingredients by enhancing their stability and absorption within plants. chemimpex.com The presence of the fluorine atom can increase the metabolic stability of the pesticide or herbicide, preventing premature breakdown by plant enzymes and prolonging its active lifespan. Furthermore, the altered electronic properties conferred by fluorine can improve how the molecule interacts with its biological target, leading to increased potency.
Crop Protection Applications
This compound is a key component in the development of innovative solutions for crop protection. chemimpex.com Its application in formulating advanced agrochemicals helps safeguard crops from weeds, pests, and diseases. chemimpex.com The unique properties of this fluorinated compound contribute to the creation of more effective and selective crop protection agents. chemimpex.com By using it as a starting material, chemists can synthesize complex molecules that offer improved performance and better environmental profiles compared to non-fluorinated analogues.
Precursors to Herbicides
This compound's utility extends to its role as a precursor in the synthesis of novel herbicides. The compound serves as a key building block for creating more complex herbicidal molecules. For instance, it is used in the preparation of fluorophenol derivatives, which are themselves important intermediates in the agrochemical industry. chemicalbook.com The development of modern herbicides often involves the strategic modification of existing compounds to enhance their effectiveness and crop selectivity. nih.govnih.gov The introduction of a fluoro-keto-ester moiety, derived from precursors like this compound, is a critical step in the multi-step synthesis of new active ingredients designed to have high efficacy and broad-spectrum activity. nih.gov
Materials Science and Polymer Production
The introduction of fluorine into polymers can dramatically alter their properties, leading to high-performance materials. This compound is a valuable monomer or precursor in this field.
Specialty Polymer Production for Enhanced Properties
The incorporation of fluorinated monomers is a key strategy for producing specialty polymers with highly desirable characteristics. researchgate.net Due to its structure, this compound can be used in the synthesis of fluorinated poly(meth)acrylates and other advanced polymers. researchgate.net Introducing fluorine into the polymer backbone or side chains can confer properties such as exceptional thermal stability, high chemical resistance, low surface energy, and weather resistance. researchgate.net These properties are critical for applications in harsh environments where conventional polymers would degrade. The synthesis of smart polymeric materials, which can change their physical properties in response to external stimuli like temperature, is another area where such fluorinated building blocks are relevant. mdpi.com
Advanced Materials with Enhanced Performance Characteristics
This compound is utilized as an intermediate in the creation of advanced materials with superior performance. chemimpex.com The unique attributes of fluorine, when integrated into a material's structure, lead to enhanced characteristics. Fluorinated polymers, for example, exhibit low refractive indices and low coefficients of friction, making them suitable for specialized optical and low-friction applications. researchgate.net The development of these materials relies on the availability of versatile fluorinated building blocks like this compound to precisely engineer the final properties of the material.
Plastic Optical Fiber Preparation
In the field of optical communications, materials with high clarity and low signal loss are essential. This compound is relevant to the production of plastic optical fibers (POFs). The preparation of high-performance POFs often involves the co-extrusion of a core material, such as polymethyl methacrylate (B99206) (PMMA), with a cladding layer made from a fluororesin. scispace.com The use of fluorinated resins for the cladding is crucial because their lower refractive index is necessary for guiding light effectively. Furthermore, these fluororesins enhance the fiber's toughness and reduce signal attenuation (signal loss). scispace.com As a fluorinated ester, this compound can serve as a monomer or precursor for the synthesis of the fluororesins used in these advanced optical applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 180287-02-9 nih.gov |
| Molecular Formula | C₆H₉FO₃ nih.gov |
| Molecular Weight | 148.13 g/mol nih.gov |
| Appearance | Colorless to light yellow clear liquid tcichemicals.comtcichemicals.com |
| Boiling Point | 170.1°C at 760 mmHg sigmaaldrich.com |
| IUPAC Name | This compound nih.gov |
| Synonyms | 2-Fluoro-3-oxopentanoic Acid Methyl Ester, Methyl 2-fluoro-3-oxovalerate tcichemicals.com |
Table 2: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Agrochemicals | Enhancing efficacy of pesticides and herbicides | chemimpex.com |
| Agrochemicals | General crop protection applications | chemimpex.com |
| Agrochemicals | Precursor for synthesis of novel herbicides | chemicalbook.comnih.gov |
| Materials Science | Production of specialty polymers with enhanced thermal and chemical stability | researchgate.net |
| Materials Science | Development of advanced materials with enhanced performance | chemimpex.com |
| Materials Science | Preparation of plastic optical fibers (as a fluororesin precursor) | scispace.com |
Flavor and Fragrance Industry
While direct and extensive research on the organoleptic properties of this compound is not widely published, its relevance to the flavor and fragrance industry has been noted. chemicalbook.com The application is plausible when considering structurally related, non-fluorinated compounds. For instance, ethyl 3-methyl-2-oxopentanoate (B1228249) is a known flavor ingredient (FEMA# 4903) with a complex and desirable aroma profile described as fruity, nutty, and reminiscent of walnuts. perfumerflavorist.com This compound is used to add unique nuances to a variety of flavors, including nut, caramel, chocolate, and fruit profiles. perfumerflavorist.com Given this precedent, this compound may offer a unique sensory profile of interest to the industry, although further research is needed to substantiate its specific use and characteristics as a flavoring agent or fragrance.
Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, and its application to the study of β-keto esters is well-documented. For reactions involving methyl 2-fluoro-3-oxopentanoate, such as its synthesis via electrophilic fluorination of a precursor, DFT calculations are instrumental in mapping the potential energy surface. These calculations provide critical information about the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
In a typical DFT study on the fluorination of a β-keto ester like methyl 3-oxopentanoate (B1256331) to form this compound, various levels of theory and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, the B3LYP functional combined with a basis set like 6-31G(d,p) is a common starting point for geometry optimizations and frequency calculations. More accurate single-point energy calculations are often performed using larger basis sets to refine the energy profile.
These calculations can predict key thermodynamic and kinetic parameters, as illustrated in the hypothetical data table below, which showcases the type of information that can be obtained from DFT studies on similar systems.
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| Reaction Energy (ΔE_rxn) | The overall energy difference between products and reactants. | -20 to -40 |
| Activation Energy (ΔE_a) | The energy barrier that must be overcome for the reaction to occur. | 15 to 30 |
| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Varies depending on the reaction pathway |
| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction coordinate. | Characterized by a single imaginary frequency |
Elucidation of Reaction Pathways and Intermediates
The synthesis of this compound typically proceeds through the electrophilic fluorination of its non-fluorinated precursor, methyl 3-oxopentanoate. Computational studies are crucial in elucidating the step-by-step pathway of this transformation. The reaction is generally believed to proceed via an enolate or enol intermediate.
The process begins with the deprotonation of the α-carbon of the β-keto ester by a base, or coordination of a Lewis acid to the carbonyl oxygen, to facilitate the formation of an enolate. This enolate then acts as a nucleophile, attacking an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.gov
DFT calculations can model these steps, identifying the most likely intermediates and transition states. For example, different modes of enolate formation and subsequent fluorination can be compared to determine the lowest energy pathway. The nature of the base or Lewis acid catalyst can significantly influence the reaction pathway, and these effects can be quantitatively assessed through computational modeling. nih.gov
Modeling of Stereoselective Transformations
A key area of interest in the synthesis of molecules like this compound is the control of stereochemistry at the newly formed stereocenter. When a chiral catalyst is employed, the reaction can proceed enantioselectively, favoring the formation of one enantiomer over the other. Computational modeling is an invaluable tool for understanding the origins of this stereoselectivity.
In the context of a catalyzed enantioselective fluorination, DFT can be used to model the interaction between the substrate (the enolate of methyl 3-oxopentanoate) and the chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted.
A review of asymmetric preparations of α-quaternary fluorinated β-keto esters highlights that DFT studies have been used to investigate the mechanisms of similar reactions, such as the trifluoromethylthiolation of β-keto esters. acs.org In these studies, different mechanistic models, like the Houk-Grayon model or the Wynberg ion-pair model, are evaluated to see which best explains the observed stereochemical outcome. acs.org The calculations can reveal how the chiral catalyst creates a specific steric and electronic environment that favors the approach of the fluorinating agent from one face of the enolate over the other.
Below is an interactive table illustrating how computational data can be used to predict stereoselectivity in a hypothetical catalyzed fluorination of a β-keto ester.
| Transition State | Calculated Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |
| TS-(R) | 25.2 | (S)-product | 95 |
| TS-(S) | 27.1 |
Prediction of Reactivity and Selectivity
Computational chemistry offers predictive power beyond just elucidating known reactions. It can be used to predict the reactivity of different substrates and the selectivity of various reagents. For this compound and its precursors, DFT calculations can be used to understand how changes in the substrate structure or reaction conditions will affect the outcome of a reaction.
For instance, the reactivity of the enolate of methyl 3-oxopentanoate can be assessed by calculating its HOMO (Highest Occupied Molecular Orbital) energy; a higher HOMO energy generally corresponds to greater nucleophilicity and thus higher reactivity towards an electrophile. Similarly, the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophilic fluorinating agent can be used to gauge its reactivity.
Furthermore, computational models can predict regioselectivity in cases where multiple reaction sites are present. By comparing the activation energies for reactions at different positions, the most likely site of reaction can be determined. While methyl 3-oxopentanoate has a single acidic α-proton, for more complex β-keto esters, this predictive capability is crucial. Studies on the reactivity of α-fluoroketones have shown that computational analysis of conformational preferences can explain unexpected reactivity patterns.
Emerging Research Areas and Unexplored Potential
Novel Catalytic Systems for Enantioselective Fluorination
The creation of a specific stereoisomer of Methyl 2-fluoro-3-oxopentanoate is critical for its application in pharmaceuticals, where biological activity is often dependent on chirality. Enantioselective fluorination, the process of introducing a fluorine atom to create a specific chiral center, is a major area of research. The development of advanced catalytic systems is key to achieving high yields and excellent enantioselectivity (ee).
A variety of catalytic approaches have been explored for the asymmetric fluorination of β-keto esters. These can be broadly categorized into metal-catalyzed and organocatalytic systems.
Metal-based catalysts have shown significant promise. Pioneering work demonstrated the use of chiral titanium-TADDOL complexes with electrophilic fluorinating agents like Selectfluor®, achieving enantioselectivities up to 90% ee for acyclic β-keto esters. researchgate.netthieme-connect.comresearchgate.net Subsequently, other metal complexes have been successfully employed. Palladium complexes featuring chiral ligands such as BINAP have been used to catalyze the fluorination of β-ketoesters, forming a chiral palladium enolate as a key intermediate. epo.orgresearchgate.net Similarly, copper(II) complexes with chiral bis(oxazoline) ligands, nickel complexes with DBFOX-Ph ligands, and ruthenium complexes have all proven effective in catalyzing this transformation with high enantioselectivity. researchgate.netresearchgate.net
Organocatalysis , which avoids the use of metals, has emerged as a powerful alternative. Chiral primary amines, particularly those derived from cinchona alkaloids, can activate ketones towards enantioselective α-fluorination. chemicalbook.com Another significant approach involves phase-transfer catalysis (PTC). Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, facilitate the fluorination of β-keto esters under mild, biphasic conditions, offering good to moderate enantioselectivity. cam.ac.ukbeilstein-journals.orgchemistryworld.com Chiral bifunctional phase-transfer catalysts that incorporate a binaphthyl core have also been designed to achieve high enantioselectivity in the fluorination of cyclic β-keto esters. chemimpex.combeilstein-journals.org
The choice of the fluorinating agent is also crucial. N-fluorobenzenesulfonimide (NFSI) is commonly used in these catalytic systems. cam.ac.ukepo.orgresearchgate.net
| Catalyst Type | Example Catalyst/Ligand | Metal (if applicable) | Typical Substrate | Achieved Enantioselectivity (ee) | Reference |
| Metal-Catalyzed | TADDOL | Titanium (Ti) | Acyclic β-keto esters | Up to 90% | researchgate.netthieme-connect.comresearchgate.net |
| BINAP | Palladium (Pd) | Acyclic & Cyclic β-keto esters | 83-94% | epo.orgresearchgate.net | |
| Bis(oxazoline) | Copper (Cu) | Cyclic & Acyclic β-keto esters | >80% | researchgate.net | |
| DBFOX-Ph | Nickel (Ni) | β-keto esters, Oxindoles | 93-99% | researchgate.net | |
| Organocatalysis | Cinchona Alkaloid Derivatives | N/A | Ketones | High (e.g., 97%) | chemicalbook.com |
| Phase-Transfer | Quaternary Ammonium Salts | N/A | β-keto esters | Good to Moderate | cam.ac.uk |
| Catalysis (PTC) | Binaphthyl-based Bifunctional | N/A | Cyclic β-keto esters | High (e.g., 94-98%) | chemimpex.combeilstein-journals.org |
Continuous Flow and Microfluidic Reactor Applications
Traditional batch synthesis methods for fluorinated compounds often face challenges related to safety, scalability, and precise control over reaction conditions, especially when using hazardous reagents like elemental fluorine. beilstein-journals.org Continuous flow chemistry and microfluidic reactors offer compelling solutions to these problems, representing a significant area of emerging research for the synthesis of this compound and related compounds.
Flow chemistry systems, where reagents are pumped through tubes or microchannels, provide superior heat and mass transfer compared to batch reactors. mit.edueuropa.eu This enhanced control allows for highly exothermic or rapid reactions to be performed safely. beilstein-journals.orgeuropa.eu For fluorination reactions, this means that hazardous reagents can be generated and consumed in situ, minimizing the risk of handling and storing large quantities. cam.ac.ukchemistryworld.com Furthermore, flow systems can be easily automated and scaled up by extending the operation time or by running multiple reactors in parallel. europa.eu
A patent for producing 2-fluoro-3-oxoalkylcarboxylic acid esters explicitly mentions the viability of continuous processes, where the starting material and fluorine gas are passed through a reaction tube. epo.org More specifically, research has demonstrated the successful asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. nih.gov This system achieved high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) with very short reaction times (0.5 to 20 minutes) and low catalyst loading. nih.gov Such findings highlight the potential for developing highly efficient, safe, and scalable manufacturing processes for chiral fluorinated building blocks like this compound.
The integration of in-line purification and analysis techniques, such as scavenging resins to remove by-products like hydrogen fluoride (B91410) (HF) and real-time NMR analysis, further enhances the appeal of flow chemistry for producing high-purity fine chemicals. cam.ac.ukrsc.org
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Safety | Higher risk with hazardous reagents due to large volumes. | Improved safety; small reaction volumes, in-situ generation of hazardous species. | beilstein-journals.orgeuropa.eu |
| Heat Transfer | Often inefficient, can lead to hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. | mit.edueuropa.eu |
| Scalability | Challenging; requires redesign of equipment. | More straightforward; "scale-out" or longer run times. | europa.eu |
| Reaction Control | Less precise control over temperature, mixing, and time. | Precise control over reaction parameters, leading to higher purity. | europa.eu |
| Process Time | Can involve long reaction and workup times. | Significantly reduced reaction times (minutes vs. hours). | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to minimize environmental impact. For a valuable intermediate like this compound, developing sustainable manufacturing processes is a key research objective.
A primary focus of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com Synthesis strategies with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric by-products. primescholars.com While the direct fluorination of methyl 3-oxopentanoate (B1256331) produces hydrogen fluoride as a significant by-product, research into alternative routes with better atom economy is an active pursuit.
The choice of reagents is another critical aspect. Traditional fluorinating agents can be hazardous and expensive. cam.ac.ukthieme.de Research into safer and more efficient fluorinating agents is ongoing. For instance, replacing highly toxic reagents with safer alternatives like Selectfluor® is a step towards a greener process. researchgate.netmdpi.com Furthermore, developing catalytic methods, as discussed in section 8.1, is inherently greener than using stoichiometric reagents, as it reduces waste.
Solvent choice also plays a major role, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. wiley-vch.denih.gov The development of reactions that can be performed in greener solvents (like water or ethanol) or under solvent-free conditions is highly desirable. For example, some palladium-catalyzed enantioselective fluorinations of β-ketoesters have been shown to proceed effectively in ethanol. epo.org
A holistic approach involves comparing entire synthetic routes using green metrics like Process Mass Intensity (PMI), which calculates the total mass of materials used to produce a certain mass of product. Research has shown that a chemo-enzymatic route, combining direct fluorination with an enzymatic resolution step, can be significantly "greener" (lower PMI) and more suitable for scale-up than a route relying on expensive palladium catalysis for enantioselectivity. worktribe.com This highlights the potential of combining chemical and biological catalysis to create more sustainable pathways for producing chiral fluorinated compounds.
Development of New Applications in Specialized Fields
While this compound is well-established as a key intermediate for creating pharmaceuticals and agrochemicals, ongoing research is exploring its potential in more specialized applications. chemimpex.comepo.org Its unique structure, combining a fluorine atom, a ketone, and an ester group, makes it a versatile synthon for a variety of complex molecules.
In the agrochemical sector , its utility has been specifically linked to the synthesis of aminopyrimidine derivatives. google.com These derivatives are the basis for potent insecticides, acaricides, and fungicides, demonstrating the compound's direct role in developing next-generation crop protection agents. google.com
In pharmaceutical research , beyond its general role as a building block, it is used in the preparation of specific fluorinated heterocyclic compounds. For example, it is a precursor for fluorophenol derivatives, which are structural motifs found in various biologically active molecules. chemicalbook.com The incorporation of the α-fluoro-β-keto ester moiety is a known strategy to enhance the properties of drug candidates, such as improving metabolic stability or modifying basicity to optimize pharmacokinetic profiles. mdpi.com
Emerging, albeit less documented, areas of application include the flavor and fragrance industry and materials science . The presence of the fluorinated keto-ester structure could be leveraged to create novel aroma compounds with unique sensory profiles. chemimpex.com In the realm of materials science, fluorinated compounds are known for their unique properties, contributing to the development of advanced materials like liquid crystals and specialty polymers with enhanced thermal stability or specific electrical properties. chemimpex.commdpi.com While direct applications of this compound in these fields are still being explored, its role as a fluorinated building block positions it as a candidate for creating new functional materials.
Q & A
Q. What is the standard synthetic route for Methyl 2-fluoro-3-oxopentanoate, and what reaction parameters are critical for success?
this compound is synthesized via condensation of this compound with o-methylisourea sulfate in a sodium methylate/methanol solution. Key parameters include maintaining a reaction temperature of 298 K for 30 minutes, followed by reflux for 3 hours. Post-reaction workup involves acidification to pH 3 with HCl, cooling, and filtration to isolate the product. The reported yield is 53.8%, with purification via ethanol recrystallization for structural analysis .
Q. What spectroscopic and physical characterization methods are employed for this compound?
While direct crystallographic data may be challenging (as the compound often requires recrystallization in ethanol for X-ray studies), standard techniques include:
- NMR spectroscopy for verifying fluorine substitution and ester functionality.
- Mass spectrometry to confirm molecular weight (148.13 g/mol).
- Physical property analysis : Boiling point (170.05°C), density (1.105 g/mL at 25°C), and vapor pressure (1.496 mmHg at 25°C) are critical for handling and storage protocols .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (tested for fluorinated compounds), tightly sealed goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents; avoid water flow to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
The baseline yield (53.8%) suggests opportunities for optimization. Methodological approaches include:
- Catalyst screening : Testing alternative bases (e.g., potassium tert-butoxide) to enhance nucleophilic attack efficiency.
- Temperature modulation : Investigating stepwise temperature gradients during condensation to reduce side reactions.
- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
Q. What challenges arise in crystallizing this compound for structural elucidation?
The compound’s low crystallinity necessitates solvent screening. Ethanol is empirically effective, but advanced techniques like slow evaporation or seeding may improve crystal quality. Synchrotron X-ray sources can enhance diffraction resolution for fluorine atom positioning, which is critical for understanding electronic effects .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing fluorine at the α-position increases the electrophilicity of the ketone, accelerating nucleophilic attack during pyrimidine ring formation (e.g., in Voriconazole intermediates). Computational studies (DFT) can quantify this effect by comparing activation energies with non-fluorinated analogs .
Q. What stability issues arise during storage of this compound, and how are they mitigated?
The compound’s sensitivity to hydrolysis and light requires:
- Storage conditions : 2–8°C in amber glass under inert gas.
- Stability assays : Periodic HPLC analysis to detect degradation products (e.g., fluorinated acids).
- Lyophilization : For long-term storage, lyophilized forms may reduce ester hydrolysis .
Methodological Considerations
- Contradictory data resolution : Discrepancies in CAS numbers (e.g., 817-369-6 vs. 180287-02-9) require cross-validation via supplier certificates or independent synthesis .
- Experimental design : Use fractional factorial designs to systematically evaluate synthesis variables (e.g., molar ratios, solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
